An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutanal
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and key experimental protocols related to 2-Methylbutanal (CAS No. 96-17-3).[1][2] An isomer of pentanal, this branched-chain aldehyde is a volatile organic compound of interest in various fields, including flavor and fragrance science, metabolic research, and as a synthetic intermediate.[1][3] This document consolidates essential quantitative data, details established experimental procedures for its synthesis and analysis, and presents visual diagrams to elucidate its structure and relevant workflows.
Chemical Structure and Identification
2-Methylbutanal is a chiral aldehyde featuring a five-carbon backbone. The name indicates a butane chain with a methyl group substituted at the second carbon and an aldehyde functional group at the first position.[4] It is also commonly known as 2-methylbutyraldehyde.[1]
The structure of 2-Methylbutanal gives rise to two enantiomers: (S)-2-methylbutanal and (R)-2-methylbutanal, which may exhibit different biological and sensory properties.[5][6] The racemic mixture is often referred to as (±)-2-Methylbutanal.[7]
Key Identifiers:
-
IUPAC Name: 2-methylbutanal[1]
-
Synonyms: 2-Methylbutyraldehyde, α-Methylbutanal, 2-Formylbutane[1][7]
-
CAS Number: 96-17-3 (for the racemic mixture)[1]
-
InChIKey: BYGQBDHUGHBGMD-UHFFFAOYSA-N[1]
Figure 1. 2D Chemical Structure of 2-Methylbutanal.
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of 2-Methylbutanal.
| Property | Value | Reference(s) |
| Molecular Weight | 86.13 g/mol | [1][5] |
| Boiling Point | 90.0 to 93.0 °C at 760 mmHg | [1][8] |
| Melting Point | -60 °C | [9] |
| Density | 0.8 ± 0.1 g/cm³ | [9] |
| Vapor Pressure | 47.4 mmHg at 25°C | [1] |
| Flash Point | 4.4 °C | [9] |
| Refractive Index | 1.388 - 1.393 | [1] |
| Water Solubility | 11,230 mg/L at 25 °C (estimated) | [8] |
| LogP (Octanol/Water) | 1.267 (estimated) | [8] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and structural elucidation of 2-Methylbutanal. Key spectral data are summarized below.
| Spectroscopic Technique | Data Highlights | Reference(s) |
| ¹H NMR (90 MHz, CDCl₃) | Shifts (ppm): 9.63 (d, 1H, -CHO), 2.18-2.33 (m, 1H, -CH(CH₃)-), 1.64-1.85 (m, 1H, -CH₂-), 1.33-1.54 (m, 1H, -CH₂-), 1.09 (d, 3H, -CH(CH₃)-), 0.94 (t, 3H, -CH₂CH₃) | [1] |
| ¹³C NMR (15.09 MHz, CDCl₃) | Shifts (ppm): 205.20 (C=O), 47.83 (-CH(CH₃)-), 23.63 (-CH₂-), 12.89 (-CH(CH₃)-), 11.36 (-CH₂CH₃) | [4] |
| Infrared (IR) Spectroscopy (Film) | Key Peaks (cm⁻¹): 2970, 2940, 2890 (C-H stretch), 2820, 2710 (aldehyde C-H stretch), 1725 (C=O stretch), 1460 (C-H bend) | |
| Mass Spectrometry (GC-MS) | Top m/z Peaks: 41, 29, 57 | [4] |
Experimental Protocols
Synthesis of (S)-(+)-2-Methylbutanal via Oxidation
This protocol details the synthesis of (S)-(+)-2-methylbutanal from (S)-(−)-2-methyl-1-butanol, adapted from a procedure in Organic Syntheses. This method employs a TEMPO-catalyzed oxidation using sodium hypochlorite.
Materials:
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(S)-(−)-2-methyl-1-butanol (44.05 g, 0.50 mol)
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2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.78 g, 5 mmol)
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Dichloromethane (CH₂Cl₂) (170 mL)
-
Potassium bromide (KBr) (5.95 g, 0.050 mol)
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Deionized water
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1 M aqueous sodium hypochlorite (NaOCl) (550 mL)
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10% aqueous hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flask is charged with (S)-(−)-2-methyl-1-butanol, TEMPO, and dichloromethane.
-
A solution of potassium bromide in 25 mL of water is added to the flask.
-
The mixture is vigorously stirred and cooled to -10°C using a salt-ice bath.
-
Aqueous sodium hypochlorite (1 M), with its pH adjusted to 9.5, is added over 15-20 minutes, ensuring the reaction temperature is maintained between 10 and 15°C.
-
The reaction mixture is stirred for an additional 3 minutes.
-
The layers are separated, and the aqueous phase is extracted twice with 50 mL portions of dichloromethane.
-
The combined organic extracts are washed sequentially with:
-
100 mL of 10% aqueous HCl containing 1.6 g of potassium iodide.
-
60 mL of 10% aqueous sodium thiosulfate.
-
60 mL of water.
-
-
The organic phase is dried over anhydrous magnesium sulfate.
-
The product is purified by distillation at atmospheric pressure through a 20-cm Vigreux column, collecting the fraction at 90–92°C. This yields (S)-(+)-2-methylbutanal as a colorless oil.
Figure 2. Experimental workflow for the synthesis of (S)-(+)-2-Methylbutanal.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantitative analysis of 2-Methylbutanal in a liquid matrix using a stable isotope-labeled internal standard.
Materials and Reagents:
-
2-Methylbutanal analytical standard
-
2-Methylbutanal-¹³C₂ (or other suitable labeled internal standard)
-
Methanol (GC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE/silicone septa
-
Helium (carrier gas, 99.999% purity)
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 2-Methylbutanal in methanol.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL in methanol).
-
Create a series of working calibration standards (e.g., 1-100 µg/L) by diluting the stock solution in deionized water in headspace vials.
-
-
Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 10 mL) into a 20 mL headspace vial.
-
Add a consistent amount of NaCl (e.g., 3 g) to each vial to enhance the volatility of the analyte.
-
Spike each sample, blank, and calibration standard with a precise volume of the internal standard working solution.
-
Immediately seal the vials and vortex for 1 minute.
-
-
Headspace GC-MS Analysis:
-
Equilibrate the vials at a set temperature (e.g., 60°C) for a defined time (e.g., 15 minutes).
-
Inject a portion of the headspace into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.
-
Inlet: Splitless mode, 250°C.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-methylbutanal (e.g., m/z 57, 86) and its labeled internal standard.
-
-
Spectroscopic Sample Preparation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For ¹H NMR, dissolve 5-25 mg of 2-Methylbutanal in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
-
For ¹³C NMR, a higher concentration is recommended, using as much material as will give a saturated solution.
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the tube is adequate (typically >4 cm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For a neat liquid sample, place a single drop of 2-Methylbutanal onto the surface of a salt plate (e.g., KBr or NaCl).
-
Gently place a second salt plate on top to create a thin, uniform film of the liquid between the plates.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
After analysis, the plates must be cleaned thoroughly with a suitable dry solvent (e.g., dichloromethane or isopropanol) and stored in a desiccator.
-
Safety and Handling
2-Methylbutanal is a highly flammable liquid and vapor.[10][11][12] It causes serious eye irritation and may cause respiratory irritation and allergic skin reactions.[10][11] It is also toxic to aquatic life with long-lasting effects.[12]
-
Handling: Work in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10][13] All equipment should be properly grounded to prevent static discharge.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling 2-Methylbutanal.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. DE3744212A1 - PROCESS FOR THE PREPARATION OF 2-METHYLBUTANAL - Google Patents [patents.google.com]
- 8. CA1313195C - Process for the preparation of 2-methylbutanal - Google Patents [patents.google.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
